molecular formula C10H20N2O B12554385 Pyrrolidine, 1-[(2S,3R)-2-amino-3-methyl-1-oxopentyl]- CAS No. 177931-21-4

Pyrrolidine, 1-[(2S,3R)-2-amino-3-methyl-1-oxopentyl]-

Cat. No.: B12554385
CAS No.: 177931-21-4
M. Wt: 184.28 g/mol
InChI Key: IMCMJLZQYAUSFW-BDAKNGLRSA-N
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Description

Pyrrolidine, 1-[(2S,3R)-2-amino-3-methyl-1-oxopentyl]- is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolidine derivatives often involves the construction of the pyrrolidine ring from various cyclic or acyclic precursors. One common method is the 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides and alkenyl dipolarophiles . Another approach involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .

Industrial Production Methods

Industrial production methods for pyrrolidine derivatives typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ catalytic processes and continuous flow techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Pyrrolidine, 1-[(2S,3R)-2-amino-3-methyl-1-oxopentyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of pyrrolidine derivatives include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Mechanism of Action

The mechanism of action of pyrrolidine, 1-[(2S,3R)-2-amino-3-methyl-1-oxopentyl]- involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. This binding can lead to changes in cellular signaling pathways, ultimately resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to pyrrolidine, 1-[(2S,3R)-2-amino-3-methyl-1-oxopentyl]- include:

  • Pyrrolizines
  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones
  • Prolinol

Uniqueness

The uniqueness of pyrrolidine, 1-[(2S,3R)-2-amino-3-methyl-1-oxopentyl]- lies in its specific stereochemistry and the presence of functional groups that confer distinct biological activities. The stereogenicity of the carbons in the pyrrolidine ring can lead to different binding modes to enantioselective proteins, resulting in varied biological profiles .

Properties

CAS No.

177931-21-4

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

(2S,3R)-2-amino-3-methyl-1-pyrrolidin-1-ylpentan-1-one

InChI

InChI=1S/C10H20N2O/c1-3-8(2)9(11)10(13)12-6-4-5-7-12/h8-9H,3-7,11H2,1-2H3/t8-,9+/m1/s1

InChI Key

IMCMJLZQYAUSFW-BDAKNGLRSA-N

Isomeric SMILES

CC[C@@H](C)[C@@H](C(=O)N1CCCC1)N

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1)N

Origin of Product

United States

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